molecular formula C18H17ClO2S B3856947 3-[(4-Chlorophenyl)sulfanyl-phenylmethyl]pentane-2,4-dione

3-[(4-Chlorophenyl)sulfanyl-phenylmethyl]pentane-2,4-dione

Cat. No.: B3856947
M. Wt: 332.8 g/mol
InChI Key: CPXUSZXPSRKMHS-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl-phenylmethyl]pentane-2,4-dione is a chemical compound with the molecular formula C11H11ClO2S and a molecular weight of 242.726 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a sulfanyl-phenylmethyl moiety, which is further connected to a pentane-2,4-dione backbone. It is a unique compound that finds applications in various fields of scientific research.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfanyl-phenylmethyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO2S/c1-12(20)17(13(2)21)18(14-6-4-3-5-7-14)22-16-10-8-15(19)9-11-16/h3-11,17-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXUSZXPSRKMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C1=CC=CC=C1)SC2=CC=C(C=C2)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Chlorophenyl)sulfanyl-phenylmethyl]pentane-2,4-dione typically involves the reaction of 4-chlorothiophenol with benzyl chloride in the presence of a base, followed by the reaction with pentane-2,4-dione. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-[(4-Chlorophenyl)sulfanyl-phenylmethyl]pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl-phenylmethyl]pentane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl-phenylmethyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

3-[(4-Chlorophenyl)sulfanyl-phenylmethyl]pentane-2,4-dione can be compared with similar compounds such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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